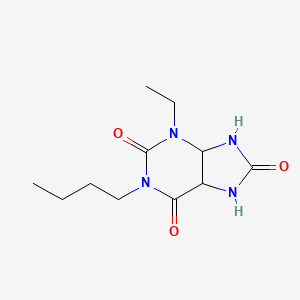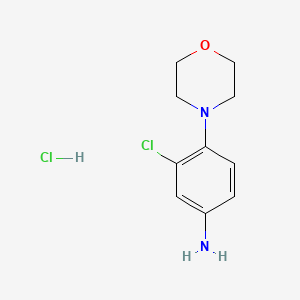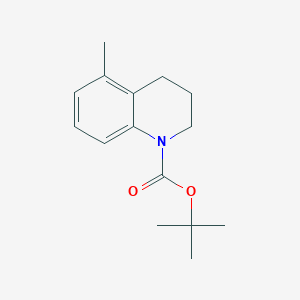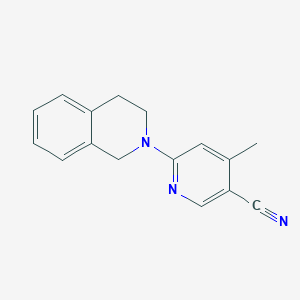
3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-6-methyl-2H-chromen-4-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria . The compound 3-acetyl-6-methyl-2H-chromen-4-yl acetate is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-methyl-2H-chromen-4-yl acetate typically involves the acetylation of 6-methyl-4-hydroxycoumarin. One common method includes the treatment of 6-methyl-4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) to yield the desired product . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-acetyl-6-methyl-2H-chromen-4-yl acetate may involve large-scale acetylation processes using similar reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-6-methyl-2H-chromen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-Acetyl-6-methyl-2H-chromen-4-yl acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-acetyl-6-methyl-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases and proteases.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
DNA Interaction: Binding to DNA and interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxycoumarin: A hydroxylated derivative with enhanced biological activities, including anticancer and anti-inflammatory effects.
3-Bromoacetylcoumarin: A halogenated derivative used in the synthesis of various bioactive heterocyclic compounds.
Uniqueness
3-Acetyl-6-methyl-2H-chromen-4-yl acetate is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
54013-46-6 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(3-acetyl-6-methyl-2H-chromen-4-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(18-10(3)16)12(7-17-13)9(2)15/h4-6H,7H2,1-3H3 |
Clé InChI |
BAFBPKRGBIOADI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCC(=C2OC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


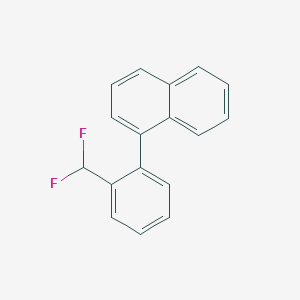
![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)
